molecular formula C7H16ClNO B6246568 (2-cyclopropyl-2-methoxyethyl)(methyl)amine hydrochloride CAS No. 2408971-89-9

(2-cyclopropyl-2-methoxyethyl)(methyl)amine hydrochloride

Cat. No.: B6246568
CAS No.: 2408971-89-9
M. Wt: 165.7
InChI Key:
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Description

(2-cyclopropyl-2-methoxyethyl)(methyl)amine hydrochloride is an organic compound with the molecular formula C7H15NO·HCl It is a hydrochloride salt form of an amine, characterized by the presence of a cyclopropyl group, a methoxyethyl group, and a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-cyclopropyl-2-methoxyethyl)(methyl)amine hydrochloride typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of 2-cyclopropyl-2-methoxyethanol. This can be achieved through the reaction of cyclopropylcarbinol with methanol in the presence of an acid catalyst.

    Amination: The intermediate 2-cyclopropyl-2-methoxyethanol is then subjected to amination. This involves reacting the intermediate with methylamine under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amine.

    Formation of Hydrochloride Salt: The final step involves converting the free base amine into its hydrochloride salt by treating it with hydrochloric acid. This step ensures the compound is in a stable, crystalline form suitable for various applications.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors for the amination step and efficient crystallization techniques for the formation of the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(2-cyclopropyl-2-methoxyethyl)(methyl)amine hydrochloride can undergo several types of chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products Formed

    Substitution: Products include various substituted amines depending on the nucleophile used.

    Oxidation: Products can include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include reduced amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2-cyclopropyl-2-methoxyethyl)(methyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules that can interact with specific biological targets.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2-cyclopropyl-2-methoxyethyl)(methyl)amine hydrochloride exerts its effects depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary widely based on the specific biological system and target.

Comparison with Similar Compounds

Similar Compounds

    (2-cyclopropyl-2-methoxyethyl)amine hydrochloride: Lacks the methyl group on the amine.

    (2-cyclopropyl-2-methoxyethyl)(ethyl)amine hydrochloride: Contains an ethyl group instead of a methyl group.

    (2-cyclopropyl-2-methoxyethyl)(dimethyl)amine hydrochloride: Contains two methyl groups on the amine.

Uniqueness

(2-cyclopropyl-2-methoxyethyl)(methyl)amine hydrochloride is unique due to its specific combination of a cyclopropyl group, a methoxyethyl group, and a methylamine moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

2408971-89-9

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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